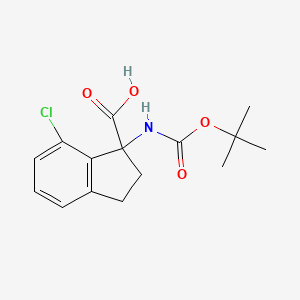

1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound featuring a dihydroindene core substituted with a chlorine atom at the 7-position, a Boc-protected amino group, and a carboxylic acid moiety. Its molecular formula is C₁₅H₁₉ClNO₄ (monoisotopic mass: ~312.77 g/mol). The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The chlorine substituent and carboxylic acid group influence its physicochemical properties, such as solubility and reactivity, making it a candidate for pharmaceutical intermediates or bioactive molecule development.

Properties

Molecular Formula |

C15H18ClNO4 |

|---|---|

Molecular Weight |

311.76 g/mol |

IUPAC Name |

7-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

ABISUSSGKWCDMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of the amino group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods may involve the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters .

Chemical Reactions Analysis

1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid exhibit promising anticancer properties. These compounds are often designed to target specific cancer cell pathways, potentially leading to the development of novel chemotherapeutic agents. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in various cancer models.

Neuroprotective Effects

There is emerging evidence that compounds in this class may provide neuroprotective benefits. Studies suggest that they can modulate neuroinflammatory responses and may serve as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and the promotion of neuronal survival pathways.

Organic Synthesis

Building Block for Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified into more complex molecules that possess biological activity. For example, it can be utilized in the synthesis of amino acids and peptide mimetics, which are crucial in drug design.

Chiral Synthesis

Due to its chiral centers, this compound is valuable in asymmetric synthesis. It can facilitate the production of enantiomerically pure compounds, which are essential in developing drugs with specific pharmacological properties.

Material Science

Polymeric Applications

This compound can also be used in the development of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in applications ranging from coatings to biomedical devices.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation compared to standard treatments.

Case Study 2: Neuroprotection

A recent investigation explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings demonstrated a marked reduction in cell death and inflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves the protection of amino groups with the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of amino groups in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Core Ring Systems: The target compound’s dihydroindene core contrasts with the tetrahydronaphthalene in the analog from . The latter’s larger ring system may confer higher conformational flexibility .

Ester groups in pyrrole derivatives () reduce solubility but improve cell membrane permeability .

Functional Groups :

Biological Activity

1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid, with CAS number 2089651-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is CHClNO, with a molecular weight of 311.76 g/mol. The structure features a tert-butoxycarbonyl (Boc) group which is often used in drug design to enhance the stability and solubility of compounds.

| Property | Value |

|---|---|

| CAS Number | 2089651-94-3 |

| Molecular Formula | CHClNO |

| Molecular Weight | 311.76 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

Neurobiological Effects

The compound's potential neurobiological effects have been explored in several studies. It has been suggested that it may play a role in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial efficacy of various carboxylic acid derivatives, including those structurally related to our compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity .

Neuroprotective Mechanisms

In a separate investigation focusing on neuroprotective mechanisms, compounds like this compound were tested for their ability to inhibit GABA aminotransferase (GABA-AT), an enzyme implicated in neurotransmitter regulation. The inhibition of this enzyme led to increased levels of GABA, suggesting potential applications in treating conditions such as epilepsy .

Q & A

Basic: What experimental methods are recommended for determining the melting point and thermal stability of this compound when literature data is unavailable?

Answer:

When physical properties like melting point or thermal stability are undocumented, employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess thermal behavior. Cross-validate results with computational tools such as group-contribution estimation methods (e.g., DIPPR databases) to predict properties based on molecular structure . For safety, conduct these analyses in a controlled environment with inert gas purging to avoid decomposition hazards .

Basic: What safety protocols should be followed when handling this compound, given conflicting hazard classifications across safety data sheets (SDS)?

Answer:

Adopt a precautionary approach:

- Use personal protective equipment (PPE) compliant with OSHA/EU standards, including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Implement engineering controls (fume hoods, closed systems) to minimize inhalation/contact risks .

- If SDS discrepancies exist (e.g., H302/H315 vs. "no known hazard"), prioritize hazard mitigation via in vitro toxicity screening (e.g., Ames test for mutagenicity) .

Advanced: How can computational modeling resolve contradictions in reported reactivity or toxicity data for this compound?

Answer:

- Perform quantitative structure-activity relationship (QSAR) modeling to predict toxicity endpoints (e.g., LD50, mutagenicity) using software like OECD QSAR Toolbox .

- Use molecular dynamics simulations to study hydrolytic stability of the tert-butoxycarbonyl (Boc) group under varying pH/temperature conditions, which may explain divergent reactivity observations .

- Validate predictions with targeted experiments, such as high-performance liquid chromatography (HPLC) to monitor degradation products .

Advanced: What strategies are effective for designing derivatives of this compound to optimize bioactivity while retaining the Boc-protected amine?

Answer:

- Apply de novo drug design with machine learning (ML) to generate virtual libraries of derivatives. Prioritize scaffolds with improved target binding (e.g., docking scores) using tools like AutoDock Vina .

- Use substituent effects analysis to identify positions (e.g., 7-chloro group) amenable to modification without destabilizing the indene-carboxylic acid core .

- Synthesize and test top candidates via parallel synthesis, followed by structure-activity relationship (SAR) studies .

Basic: How should researchers address the lack of ecological data (e.g., biodegradability, toxicity) for this compound?

Answer:

- Conduct read-across assessments using structurally similar compounds with known ecotoxicological profiles (e.g., other Boc-protected indene derivatives) .

- Perform acute aquatic toxicity tests (e.g., Daphnia magna OECD 202) to estimate EC50 values.

- Apply predictive models like EPI Suite to estimate bioaccumulation potential (BCF) and persistence (half-life) .

Advanced: What experimental and computational approaches can elucidate the stereochemical influence of the indene core on biological activity?

Answer:

- Synthesize enantiopure isomers via chiral chromatography or asymmetric catalysis and compare their bioactivity using cell-based assays .

- Perform molecular docking studies to analyze how stereochemistry affects binding to target proteins (e.g., enzymes, receptors). Tools like Schrödinger Suite can model enantiomer-specific interactions .

- Validate findings with nuclear magnetic resonance (NMR) spectroscopy to confirm spatial arrangement and conformational stability .

Basic: What analytical techniques are suitable for verifying the purity and structural integrity of this compound post-synthesis?

Answer:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to validate regiochemistry (e.g., chloro substitution at position 7) and Boc-group integrity .

- HPLC with UV/RI detection to quantify impurities (>95% purity threshold for research-grade material) .

Advanced: How can researchers mitigate risks associated with scale-up synthesis, given limited large-scale stability data?

Answer:

- Conduct reaction calorimetry to identify exothermic risks during Boc-deprotection or indene ring functionalization .

- Use process analytical technology (PAT) like in-situ FTIR to monitor intermediates in real-time.

- Optimize solvent systems (e.g., switch from THF to 2-MeTHF) to enhance thermal safety and reduce byproduct formation .

Advanced: What methodologies enable the study of this compound's interaction with biological targets (e.g., enzymes) in silico and in vitro?

Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .

- Molecular dynamics simulations to predict binding modes and residence times .

- Cryo-electron microscopy (cryo-EM) for structural insights into target-compound complexes at near-atomic resolution .

Basic: How should accidental spills or waste containing this compound be managed in a laboratory setting?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.